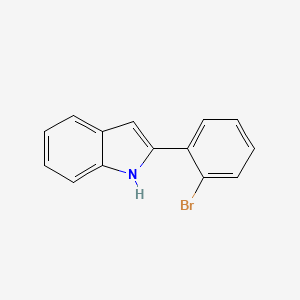

2-(2-bromophenyl)-1H-Indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-bromophenyl)-1H-Indole is a useful research compound. Its molecular formula is C14H10BrN and its molecular weight is 272.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

2-(2-bromophenyl)-1H-indole and its derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancers. For instance, a study demonstrated that specific derivatives exhibited cytotoxic effects against HCT-116 colon cancer cells, highlighting their potential as novel anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | HCT-116 | 15 | |

| Derivative B | MCF-7 (Breast) | 20 | |

| Derivative C | A549 (Lung) | 18 |

Antimicrobial Properties

The bromine substitution in indole derivatives enhances their antimicrobial efficacy. Studies have reported that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound X | E. coli | 32 µg/mL | |

| Compound Y | S. aureus | 16 µg/mL |

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the bromine atom significantly influences the compound's interaction with biological targets, enhancing its biological activity compared to non-halogenated analogs .

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increased anticancer potency |

| Alkylation | Enhanced antimicrobial activity |

Material Science Applications

Beyond medicinal uses, this compound is also valuable in material science. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices. The compound can be utilized to synthesize conducting polymers and fluorescent dyes due to its high electron mobility and thermal stability .

Table 4: Material Science Applications

| Application | Description |

|---|---|

| Organic Electronics | Used in the fabrication of organic light-emitting diodes (OLEDs) |

| Fluorescent Dyes | Employed in imaging and sensing applications |

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Case Study 1 : A research group synthesized various derivatives of this compound and evaluated their anticancer activities against multiple cell lines, finding that certain modifications led to significant increases in cytotoxicity.

- Case Study 2 : Another study focused on the antimicrobial properties of halogenated indoles, revealing that brominated variants exhibited superior activity against resistant strains of bacteria.

Analyse Des Réactions Chimiques

Transition Metal-Catalyzed Carbonylation Reactions

Pd-catalyzed carbonylation reactions enable the synthesis of indole carboxylates and ketones. Using 2-(2-bromophenyl)-1H-indole as a substrate, PdCl₂ facilitates oxidative addition of the C–Br bond, CO insertion, and subsequent cyclization. Key findings include:

-

Reaction Conditions : PdCl₂ (catalyst), CO pressure (12–48 bar), MeCN solvent, 120°C, 24 h .

-

Products : Indole-3-carboxylates and bis(indolyl)methanones with yields up to 81% .

-

Mechanism : Pd(II) reduction to Pd(0), oxidative addition, CO insertion, and reductive elimination .

N-Alkylation Reactions

The indole nitrogen undergoes alkylation under mild conditions:

-

Example : Reaction with n-propyl p-toluenesulfonate in DMF/KOH yields 2-(2-bromophenyl)-1-n-propyl-1H-indole (69% yield) .

-

Conditions : Room temperature, 24 h, aqueous workup with CH₂Cl₂ extraction .

Electrophilic Substitution at C3

The C3 position is highly reactive toward electrophiles:

-

Vilsmeier-Haack Formylation : Using POCl₃/DMF, this compound is converted to 1H-indole-3-carboxaldehyde derivatives (confirmed by IR: C=O stretch at 1,672 cm⁻¹) .

-

Hydrazine Derivatives : Condensation with hydrazines produces hydrazones, characterized by NH signals in ¹H NMR (δ 7.95–11.82 ppm) .

Rhodium-Catalyzed Oxidative Annulation

Rh(I) catalysts enable C–H bond functionalization with alkynes:

-

Reaction Scope : this compound reacts with diarylalkynes to form fused indoloquinolines .

-

Challenges : Competing C–Br cleavage leads to mixed products, complicating isolation .

-

Conditions : [Rh(cod)Cl]₂ (catalyst), AgSbF₆ (additive), toluene, 110°C .

Palladium-Catalyzed Dearomatization

Asymmetric dearomatization with alkynes generates spirocyclic indolenines:

-

Model Reaction : Boc-protected 2-(2-bromophenyl)-3-methyl-1H-indole reacts with diphenylacetylene under Pd/L5 catalysis .

-

Outcome : Axial chirality is fixed during migratory insertion (∆G≠ = 20.4 kcal/mol) .

Friedel-Crafts Alkylation

NBS-catalyzed alkylation with β-nitrostyrenes proceeds via electrophilic aromatic substitution:

Comparative Reaction Table

Propriétés

Numéro CAS |

88207-45-8 |

|---|---|

Formule moléculaire |

C14H10BrN |

Poids moléculaire |

272.14 g/mol |

Nom IUPAC |

2-(2-bromophenyl)-1H-indole |

InChI |

InChI=1S/C14H10BrN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H |

Clé InChI |

IXXSEPMMNIQWHL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3Br |

SMILES canonique |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.